![molecular formula C18H19ClN2O B5806386 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP or CPP-ACP, and it is a derivative of the naturally occurring milk protein casein. CPP-ACP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
作用機序
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the interaction of CPP-ACP with various receptors and enzymes in the body. CPP-ACP has been found to bind to hydroxyapatite, a major component of teeth and bones, which enhances its remineralizing properties. CPP-ACP has also been found to interact with various enzymes involved in the metabolism of drugs, which enhances their bioavailability and efficacy.
Biochemical and physiological effects:
CPP-ACP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Streptococcus mutans, a major causative agent of dental caries. CPP-ACP has also been found to exhibit anticancer properties, with studies showing that it induces apoptosis in cancer cells. Additionally, CPP-ACP has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
CPP-ACP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CPP-ACP has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to the use of CPP-ACP in lab experiments. Its effects may vary depending on the experimental conditions, and its interactions with other compounds may affect its efficacy.
将来の方向性
There are several future directions for the study of CPP-ACP. One potential area of research is the development of novel therapeutic agents based on CPP-ACP. Additionally, further studies are needed to fully understand the mechanisms of action of CPP-ACP and its interactions with other compounds. Furthermore, the potential applications of CPP-ACP in the field of dentistry and other medical fields need to be further explored. Overall, the study of CPP-ACP has the potential to lead to the development of novel therapeutic agents with significant clinical applications.
合成法
The synthesis of CPP-ACP involves the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure CPP-ACP. This synthesis method has been extensively studied, and it has been found to be efficient and reproducible.
科学的研究の応用
CPP-ACP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. CPP-ACP has also been shown to enhance the bioavailability and efficacy of various drugs. Additionally, CPP-ACP has been found to have applications in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries.
特性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-13-15(8-9-17(16)21-10-4-5-11-21)20-18(22)12-14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOHWQDVDOVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)
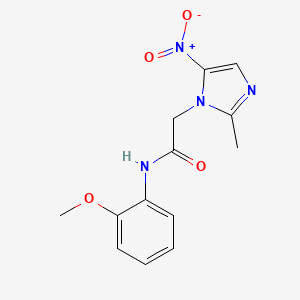
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
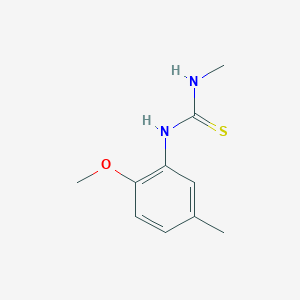
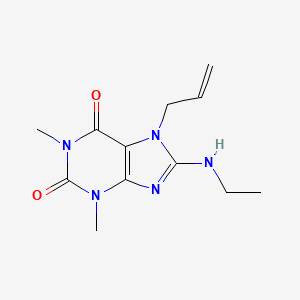
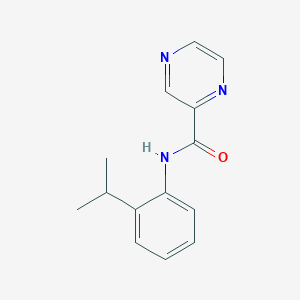
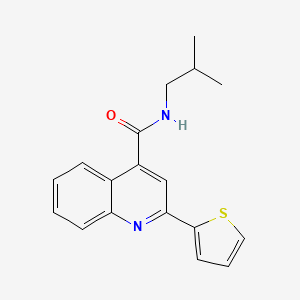
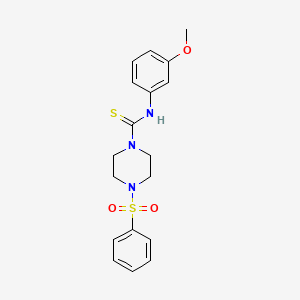
![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)

